molecular formula C8H15N B8352833 N,N-Dimethyl-1-cyclohexan-1-amine CAS No. 13815-46-8

N,N-Dimethyl-1-cyclohexan-1-amine

Cat. No. B8352833
Key on ui cas rn: 13815-46-8
M. Wt: 125.21 g/mol
InChI Key: YQMFWWIHWNGOEK-UHFFFAOYSA-N
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Patent
US04145435

Procedure details

Titanium tetrachloride (237 g., 1.25 mole) is added in small portions over 4 hrs. to a solution of dimethyl amine (307 g., 6.82 mole) and cyclohexanone (223 g., 2.27 mole) in 600 ml. ether. Temperature is maintained below 5° during the addition. The mixture is stirred overnight at room temperature. The precipitate is collected and washed with ether. The ether is removed by distillation and the residual oil distilled at reduced pressure. After a small forerun, 243 g. (86% yield) of enamine (title compound) is obtained, b.p. 79°-80° (33 mm. Hg.) The nmr (CDCl3) is in accord.
Quantity
307 g
Type
reactant
Reaction Step One
Quantity
223 g
Type
reactant
Reaction Step Two
Quantity
237 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
86%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[C:4]1(=O)[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1>[Ti](Cl)(Cl)(Cl)Cl.CCOCC>[CH3:1][N:2]([CH3:3])[C:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH:5]=1

Inputs

Step One
Name
Quantity
307 g
Type
reactant
Smiles
CNC
Step Two
Name
Quantity
223 g
Type
reactant
Smiles
C1(CCCCC1)=O
Step Three
Name
Quantity
237 g
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Temperature is maintained below 5° during the addition
CUSTOM
Type
CUSTOM
Details
The precipitate is collected
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
The ether is removed by distillation
DISTILLATION
Type
DISTILLATION
Details
the residual oil distilled at reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%
Name
Type
product
Smiles
CN(C1=CCCCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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